molecular formula C10H9NO2 B1665332 Indole-3-acetic acid CAS No. 87-51-4

Indole-3-acetic acid

Cat. No. B1665332
CAS RN: 87-51-4
M. Wt: 175.18 g/mol
InChI Key: SEOVTRFCIGRIMH-UHFFFAOYSA-N
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Description

Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class . It is a derivative of indole, containing a carboxymethyl substituent . It is a colorless solid that is soluble in polar organic solvents .


Synthesis Analysis

IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant . Plants can synthesize IAA by several independent biosynthetic pathways. Four of them start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . Plants mainly produce IAA from tryptophan through indole-3-pyruvic acid .


Molecular Structure Analysis

The conformational space of IAA was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level, 14 conformers of lowest energy were obtained .


Chemical Reactions Analysis

IAA plays an important role in the growth and development of plants. In a study, a series of predominant strains were isolated and identified as Enterobacter sp. with remarkable IAA-producing capabilities .


Physical And Chemical Properties Analysis

IAA is a colorless solid. It is insoluble in water but soluble in ethanol to 50mg/ml . Its chemical formula is C10H9NO2 and its molar mass is 175.187 g·mol −1 .

Scientific Research Applications

  • Agricultural Productivity Enhancement : IAA has been studied for its role in enhancing crop productivity. A study by Iqbal et al. (2022) demonstrated that the application of IAA can significantly increase the yield of wheat by improving morphological and biochemical attributes, including shoot and root lengths, leaf area, and photosynthetic pigments (Iqbal et al., 2022).

  • Tool for Research and Diagnostics : Ilić et al. (2005) introduced derivatives of IAA for use in the design of research tools. These derivatives can be used for creating immobilized and carrier-linked forms of IAA, useful for biochemical tagging and molecular probes (Ilić et al., 2005).

  • IAA in Plant-Microbe Interactions : Duca et al. (2014) highlighted the significant role of IAA in plant-microbe interactions. The study reviews the synthesis pathways of IAA and its role in both promoting plant growth and contributing to phytopathogenesis (Duca et al., 2014).

  • Biosynthesis Pathways in Plants : Zhao (2012) established the complete biosynthesis pathway of IAA in plants, which involves the conversion of tryptophan to IAA via a two-step process. This pathway is essential for many developmental processes in plants (Zhao, 2012).

  • Photodynamic Cancer Therapy : A study by Folkes and Wardman (2003) explored the use of IAA in enhancing the efficacy of photodynamic therapy for cancer. The study found that IAA, when illuminated with certain dyes, can produce reactive cytotoxins effective in killing mammalian cells (Folkes & Wardman, 2003).

  • Microbial Production of IAA : Guo et al. (2019) conducted a study on the biosynthesis of IAA in engineered Escherichia coli. This research represents a significant step towards using beneficial microbes for auxin production and plant growth promotion (Guo et al., 2019).

  • Antibacterial, Antifungal, and Antioxidant Applications : Chitra et al. (2017) synthesized IAA/diol-based biopolymeric hydrogels with pH-sensitive properties, demonstrating their potential in medical applications due to their antibacterial, antifungal, and antioxidant properties (Chitra et al., 2017).

Future Directions

IAA plays an important role in growth, development, and even plant interaction . Therefore, mechanism studies on the biosynthesis and functions of IAA in microorganisms can promote the production and utilization of IAA in agriculture .

properties

IUPAC Name

2-(1H-indol-3-yl)acetic acid
Source PubChem
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InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)
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InChI Key

SEOVTRFCIGRIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO2
Record name indole-3-acetic acid
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Related CAS

2338-19-4 (mono-potassium salt), 6305-45-9 (mono-hydrochloride salt)
Record name Indoleacetic acid
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DSSTOX Substance ID

DTXSID5020738
Record name Indole-3-acetic acid
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Molecular Weight

175.18 g/mol
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Physical Description

Solid; [Merck Index] Light tan to light pink flaky powder; Odorless; [PhytoTechnology Laboratories MSDS], Solid
Record name Indoleacetic acid
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Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4), 1.5 mg/mL
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Vapor Pressure

0.00000526 [mmHg]
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Product Name

Indole-3-acetic acid

CAS RN

87-51-4
Record name Indole-3-acetic acid
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Record name Indol-3-ylacetic acid
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Record name INDOLEACETIC ACID
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Record name Indoleacetic acid
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Melting Point

168.5 °C
Record name Indoleacetic acid
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Synthesis routes and methods I

Procedure details

2-indolylacetic acid; (N-methyl)-2- or -3-indolylacetic acid; 3-(3-indolyl)propionic acid; 3- or 2-indolylacrylic acid (also (N-methyl)); (2-methyl-3-indolyl)acetic acid, 3,4-(methylenedioxy)phenylacetic acid; 3,4-(methylenedioxy)cinnamic acid; indole-3-butyric acid; (5-methoxyindol-3-yl)acetic acid; naphthyl-1- or -2-acetic acid; flavone-8-acetic acid; 5,6-dimethylxanthone-4-acetic acid (L. L. Thomsen et al.: Cancer Chemother, Pharmacol. 31, 151ff. (1992) demonstrate that the corticoid 21-carboxylic esters prepared from this could also have an antitumorigenic effect, likewise the abovementioned chlorambucil).
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[Compound]
Name
2-acetic acid
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[Compound]
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5,6-dimethylxanthone 4-acetic acid
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Name
corticoid 21-carboxylic esters
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[Compound]
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(N-methyl)-2- or -3-indolylacetic acid
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3- or 2-indolylacrylic acid
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Synthesis routes and methods II

Procedure details

Anti-skatole antibodies were prepared essentially in the same manner as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies to detect a plant hormone, indole acetic acid. A skatole analogue-, indole-3-acetic acid (IAA), bovine serum albumin (BSA) conjugate was prepared by a mixed anhydride method. IAA (52.3 mg, 300 μmol) in 2 ml dimethylformamide (DMF) was treated with 75 μl tri-n-butyl amine and the solution was cooled to about -10° to -15° C. Forty μl of isobutylchlorocarbonate was added to that mixture, and the solution was stirred for about 10 min. That mixture was continually stirred while a total of 420 mg of BSA, dissolved in a mixture of 23 ml 50% DMF solution and 420 μl of 1N NaOH was slowly added. Following addition of the BSA, the solution was stirred at 0° C. for an hour. 100 μl of 1N NaOH was then added. The mixture was stirred for an additional four hours at 0° C. That mixture was dialyzed twice against 2 L of 10% DMF and then against water (4×1 L).
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100 μL
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anhydride
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52.3 mg
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75 μL
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2 mL
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23 mL
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420 μL
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-3-acetic acid
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Indole-3-acetic acid
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Indole-3-acetic acid
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Indole-3-acetic acid
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Indole-3-acetic acid

Citations

For This Compound
169,000
Citations
S Spaepen, J Vanderleyden… - FEMS microbiology …, 2007 - academic.oup.com
… Diverse bacterial species possess the ability to produce the auxin phytohormone indole-3-acetic acid (IAA). Different biosynthesis pathways have been identified and redundancy for …
Number of citations: 229 academic.oup.com
D Duca, J Lorv, CL Patten, D Rose, BR Glick - Antonie Van Leeuwenhoek, 2014 - Springer
Indole-3-acetic acid (IAA) is an important phytohormone with the capacity to control plant development in both beneficial and deleterious ways. The ability to synthesize IAA is an …
Number of citations: 671 link.springer.com
CL Patten, AJC Blakney… - Critical reviews in …, 2013 - Taylor & Francis
… The capacity to produce the phytohormone indole-3-acetic acid (IAA) is widespread among bacteria that inhabit diverse environments such as soils, fresh and marine waters, and plant …
Number of citations: 184 www.tandfonline.com
J Rigaud, A Puppo - Microbiology, 1975 - microbiologyresearch.org
… Bacteroid preparations from nodules of soybean were able to destroy aerobically substantial quantities of indole-3-acetic acid (IAA). Kinetic studies indicate the involvement of two …
Number of citations: 407 www.microbiologyresearch.org
RS Bandurski, A Schulze - Plant Physiology, 1977 - academic.oup.com
… of alkali-lablle indole-3-acetic acid compounds in dormant … 1974 Structure of indole-3-acetic acid myoinositol esters and … analysis of indole3-acetic acid myoinositol esters in maize …
Number of citations: 324 academic.oup.com
RG Jackson, EK Lim, Y Li, M Kowalczyk… - Journal of Biological …, 2001 - ASBMB
… analysis of the UDP-glucosyltransferase (UGT) multigene family ofArabidopsis has identified one enzyme (UGT84B1) with high activity toward the plant hormone indole-3-acetic acid (…
Number of citations: 317 www.jbc.org
M Kowalczyk, G Sandberg - Plant physiology, 2001 - academic.oup.com
… to identify catabolites and conjugates of indole-3-acetic acid (IAA) during vegetative growth of … Indole-3-acetic acid (IAA, auxin) is an important plant hormone controlling a variety of …
Number of citations: 246 academic.oup.com
A Delbarre, P Muller, V Imhoff, J Guern - Planta, 1996 - Springer
Accumulation of radiolabelled naphthalene-1-acetic acid (1-NAA), 2,4-dichlorophenoxyacetic acid (2,4-D), and indole-3-acetic acid (IAA) has been measured in suspension-cultured …
Number of citations: 492 link.springer.com
AM Rashotte, J Poupart, CS Waddell… - Plant …, 2003 - academic.oup.com
… Polar transport of the natural auxin indole-3-acetic acid (IAA) is important in a number of … on the primary free auxin in most plants, indole-3-acetic acid (IAA), yet there are other abundant …
Number of citations: 150 academic.oup.com
A Ostin, M Kowalyczk, RP Bhalerao… - Plant physiology, 1998 - academic.oup.com
The metabolism of indole-3-acetic acid (IAA) was investigated in 14-d-old Arabidopsis plants grown in liquid culture. After ruling out metabolites formed as an effect of nonsterile …
Number of citations: 288 academic.oup.com

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